molecular formula C10H20ClFN2O2 B13355209 tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Cat. No.: B13355209
M. Wt: 254.73 g/mol
InChI Key: RDFSNEUNNYOTRX-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors. Fluorination is introduced at the desired position on the ring.

    Carbamate Formation: The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: Piperidine amine and carbon dioxide.

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

Scientific Research Applications

tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamate group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate biological pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,5R)-5-fluoropiperidin-3-ylcarbamate
  • tert-Butyl (3R,5R)-5-fluoropiperidin-3-ylcarbamate
  • tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate

Uniqueness

tert-Butyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is unique due to its specific fluorination pattern and the presence of the carbamate group

Properties

Molecular Formula

C10H20ClFN2O2

Molecular Weight

254.73 g/mol

IUPAC Name

tert-butyl N-(5-fluoropiperidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H

InChI Key

RDFSNEUNNYOTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F.Cl

Origin of Product

United States

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